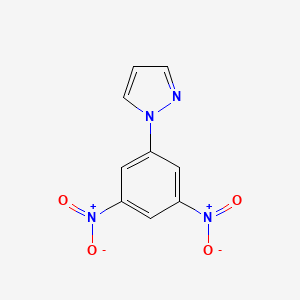
3-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2-carboxamide is a complex organic compound that features a benzothiazole ring, a benzodioxin ring, and a pyrazine carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde or ketone.
Formation of the Benzodioxin Ring: Using catechol and an appropriate dihalide.
Formation of the Pyrazine Carboxamide: Through the reaction of a pyrazine derivative with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
反応の種類
酸化: この化合物は、特にベンゾチアゾール環とベンゾジオキシン環で酸化反応を起こす可能性があります。
還元: 還元反応は、ピラジン環またはカルボキサミド基をターゲットにする可能性があります。
置換: 求電子置換反応または求核置換反応は、環上のさまざまな位置で起こる可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。
置換: ハロゲン化剤、求核剤、または求電子剤は、目的の置換に応じて使用します。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアミンまたはアルコールを生成する可能性があります。
4. 科学研究の応用
化学
触媒: この化合物は、触媒反応における配位子として使用できます。
有機合成: より複雑な分子の合成における中間体として役立つ場合があります。
生物学
薬物開発:
医学
治療薬: 抗炎症性または抗がん性などの潜在的な治療効果について調査されています。
産業
材料科学: 導電性または蛍光性などの特定の特性を持つ新しい材料の開発に使用されます。
科学的研究の応用
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Organic Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutics: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
3-(1,3-ベンゾチアゾール-2-イル)-N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)ピラジン-2-カルボキサミドの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素または受容体などの特定の分子標的に結合し、結合相互作用を通じてその活性を調節する可能性があります。
6. 類似化合物の比較
類似化合物
ベンゾチアゾール誘導体: ベンゾチアゾール環と類似の化合物。
ベンゾジオキシン誘導体: ベンゾジオキシン環を特徴とする化合物。
ピラジンカルボキサミド: ピラジンカルボキサミド基を持つ化合物。
独自性
3-(1,3-ベンゾチアゾール-2-イル)-N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)ピラジン-2-カルボキサミドの独自性は、これらの3つの異なる構造モチーフを組み合わせたものにあります。これにより、独自の化学的および生物学的特性がもたらされる可能性があります。
類似化合物との比較
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole rings.
Benzodioxin Derivatives: Compounds featuring the benzodioxin ring.
Pyrazine Carboxamides: Compounds with the pyrazine carboxamide group.
Uniqueness
The uniqueness of 3-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2-carboxamide lies in its combination of these three distinct structural motifs, which may confer unique chemical and biological properties.
特性
分子式 |
C20H14N4O3S |
|---|---|
分子量 |
390.4 g/mol |
IUPAC名 |
3-(1,3-benzothiazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H14N4O3S/c25-19(23-12-5-6-14-15(11-12)27-10-9-26-14)17-18(22-8-7-21-17)20-24-13-3-1-2-4-16(13)28-20/h1-8,11H,9-10H2,(H,23,25) |
InChIキー |
LQWLQPQDZJOIEO-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NC=CN=C3C4=NC5=CC=CC=C5S4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloropyridin-2-yl)-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11479899.png)
![3,4,5-Trimethoxy-N-{2-[(pyridin-3-ylmethyl)-carbamoyl]-phenyl}-benzamide](/img/structure/B11479900.png)
![1-(1,3-benzodioxol-5-yl)-2-[(5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11479901.png)

![3-(4-methoxyphenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11479910.png)
![N-[2-(furan-2-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B11479911.png)

![16-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11479923.png)
![3-[(3-chloro-4-methoxyphenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide](/img/structure/B11479929.png)
![N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-ethoxybenzamide](/img/structure/B11479948.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B11479951.png)

![Imidazo[1,2-a]pyridine-2-methanamine, 6-methyl-N-phenyl-](/img/structure/B11479956.png)

